7-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
7-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound It features a unique structure that combines elements of pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one with a benzyl group and a pyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves multiple steps. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of cyclohexanone derivatives and pyridazine intermediates, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.
Biology
In biology, the compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, 7-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one may be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as stability, reactivity, or conductivity.
Mechanism of Action
The mechanism of action of 7-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-3-oxo-7H,1,2,3,4,5,6-hexahydropyrrolo[2,3-c]pyridazine
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
The uniqueness of 7-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one lies in its specific combination of functional groups and heterocyclic rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C21H23N5O2S2 |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
11-benzyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-8-one |
InChI |
InChI=1S/C21H23N5O2S2/c27-18(25-9-4-5-10-25)14-29-21-23-26-19(28)16-13-24(12-15-6-2-1-3-7-15)11-8-17(16)22-20(26)30-21/h1-3,6-7H,4-5,8-14H2 |
InChI Key |
VYFCJEOQGKCCFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN3C(=O)C4=C(CCN(C4)CC5=CC=CC=C5)N=C3S2 |
Origin of Product |
United States |
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